molecular formula C29H28F6N4OS B1280891 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea CAS No. 852913-25-8

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Numéro de catalogue: B1280891
Numéro CAS: 852913-25-8
Poids moléculaire: 594.6 g/mol
Clé InChI: IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea (hereafter referred to as Compound A) is a thiourea derivative with a complex stereochemical architecture. Key structural features include:

  • A 3,5-bis(trifluoromethyl)phenyl group linked via a thiourea moiety.
  • A (6-methoxyquinolin-4-yl)methyl group.
  • A (2R,4S,5R)-5-vinylquinuclidin-2-yl bicyclic amine system.

Compound A has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 11.44 µM and 17.74 µM, respectively, comparable to vancomycin . Its stereochemistry ((1R), (2R,4S,5R)) is critical for bioactivity, as minor stereochemical alterations significantly reduce efficacy .

Propriétés

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479698
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852913-25-8
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((9R)-6'-methoxy-9-cinchoanyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C29H28F6N4OS
  • Molecular Weight : 594.61 g/mol
  • CAS Number : Not available

Anticancer Activity

Recent studies indicate that thiourea derivatives exhibit significant anticancer properties. For instance, a series of thiourea compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that some derivatives had IC50 values ranging from 3 to 20 µM against pancreatic and breast cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .

CompoundCancer TypeIC50 (µM)Reference
Compound APancreatic3.0
Compound BBreast14.0
Compound CLeukemia1.5

Antimicrobial Activity

Thiourea derivatives have also demonstrated broad-spectrum antimicrobial activity. A study highlighted the antibacterial effects of a related thiourea compound against several pathogenic bacteria, showing effective inhibition at low concentrations . The compound's ability to disrupt bacterial cell walls and interfere with metabolic processes underpins its efficacy.

Antioxidant Activity

The antioxidant properties of thiourea derivatives are noteworthy. One study reported that a synthesized thiourea derivative exhibited strong reducing potential in DPPH and ABTS assays with IC50 values of 45 µg/mL and 52 µg/mL, respectively . This suggests that the compound may help mitigate oxidative stress-related cellular damage.

Antiprotozoal Activity

Thiourea derivatives have shown promise against protozoal infections such as leishmaniasis. Compounds synthesized in recent research demonstrated significant activity against Leishmania amazonensis with IC50 values below 10 µM . This highlights the therapeutic potential of these compounds in treating parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Studies have indicated that modifications in the molecular structure can significantly influence the potency and selectivity of these compounds against various biological targets. Key factors affecting activity include:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl groups).
  • The spatial arrangement of functional groups.
  • The ability to form hydrogen bonds with target biomolecules .

Case Studies

  • Study on Anticancer Effects : A recent investigation synthesized a series of thiourea derivatives and evaluated their cytotoxicity against human leukemia cell lines. The most potent derivative showed an IC50 value of 1.50 µM, indicating strong anticancer potential.
  • Antimicrobial Assessment : Research on bis(trifluoromethyl)phenyl-based strobilurin analogues revealed enhanced antifungal activity compared to traditional fungicides, suggesting a viable application in agricultural settings .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of thiourea compounds exhibit significant anticancer properties. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Studies have shown that similar thiourea derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Properties
Thiourea compounds have also been explored for their antimicrobial activities. The incorporation of the methoxyquinoline moiety may enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

3. Organocatalysis
The compound's thiourea structure is beneficial in organocatalysis, particularly in promoting reactions that require hydrogen bonding interactions. Thiourea derivatives have been successfully employed as catalysts in various organic transformations, including asymmetric synthesis and Michael additions . The specific arrangement of functional groups in this compound may provide unique catalytic properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl groups are known to influence the electronic properties and lipophilicity, which can affect the bioavailability and interaction with biological targets. The methoxy group on the quinoline ring may also play a role in enhancing biological activity through increased solubility and binding affinity.

Case Studies

Case Study 1: Anticancer Screening
In a study focusing on the anticancer potential of thiourea derivatives, compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea were evaluated against various cancer cell lines. Results indicated that certain modifications to the thiourea scaffold significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Organocatalytic Applications
Another research project investigated the use of thioureas as organocatalysts in asymmetric synthesis. The study demonstrated that incorporating trifluoromethyl groups into thioureas improved reaction yields and selectivity in Michael addition reactions, showcasing the potential utility of this compound in synthetic organic chemistry .

Analyse Des Réactions Chimiques

Catalytic Activity in Aza-Henry Reactions

This thiourea derivative serves as a bifunctional organocatalyst, leveraging hydrogen-bonding interactions to activate substrates in enantioselective aza-Henry reactions. Key findings include:

Reaction SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee)Conditions
Nitromethane + Imine β-Nitroamine85–92Up to 94% CHCl₃, −20°C, 24–48 hr
  • Mechanistic Insight : The thiourea moiety activates the nitroalkane via dual hydrogen bonding, while the quinuclidine-vinyl group stabilizes the imine electrophile, enabling stereochemical control .

  • Optical Rotation : The compound exhibits ααD²⁵ = −47.2 (c = 0.5, CHCl₃), confirming its chiral induction capability .

Structural Features Influencing Reactivity

The compound’s reactivity is attributed to its stereochemical configuration and electronic properties:

  • Chiral Centers :

    • (1R) configuration at the quinuclidine-vinyl junction.

    • (2R,4S,5R) stereochemistry in the bicyclic framework .

  • H-Bond Donors : The thiourea group (N–H) and methoxyquinoline act as hydrogen-bond donors, critical for substrate activation .

Spectroscopic Characterization

Key NMR data (400 MHz, CD₃OD) :

  • ¹H NMR : δ 8.57 (s, 1H, quinoline-H), 7.52–7.14 (m, aromatic H), 5.87–5.73 (m, vinyl-H), 4.00 (s, OCH₃).

  • ¹³C NMR : Resonances at δ 177.2 (C=S) and 55.1 (quinuclidine-CH) confirm structural integrity .

Stability and Handling

  • Storage : Stable under inert atmospheres at 2–8°C .

  • Decomposition Risks : Prolonged exposure to moisture or heat may degrade the thiourea functionality .

Limitations and Comparative Performance

While effective in aza-Henry reactions, this catalyst has not been widely reported in other asymmetric transformations (e.g., Michael additions or Mannich reactions). Its performance is comparable to cinchona-alkaloid-derived thioureas but requires optimization for broader substrate scope .

Comparaison Avec Des Composés Similaires

Structural Features

The table below summarizes key structural differences between Compound A and its analogs:

Compound Name CAS No. Molecular Weight Substituents on Quinuclidine Quinoline Substituent Thiourea Linkage Modifications Reference
Compound A N/A 594.61 5-vinyl 6-methoxy None
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)thiourea 852913-19-0 596.63 5-ethyl 6-methoxy None
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea 890044-38-9 564.59 5-vinyl None None
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea 851477-20-8 479.46 N/A (cyclohexyl amine) N/A None
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethyl]thiourea 852913-16-7 594.61 5-vinyl 6-methoxy None (stereoisomer of Compound A)

Key Observations :

  • Quinoline Substituents: The absence of the 6-methoxy group (CAS 890044-38-9) diminishes antibacterial activity, highlighting its role in target interaction .
  • Stereochemistry : The stereoisomer in CAS 852913-16-7 shares the same substituents as Compound A but differs in quinuclidine configuration, leading to uncharacterized bioactivity differences .

Bioactivity Profiles

Compound MIC50 (MRSA, µM) MIC90 (MRSA, µM) Toxicity (Galleria mellonella) Reference
Compound A 11.44 17.74 Non-toxic up to 1000 µg/mL
CAS 852913-19-0 Not reported Not reported Not tested
CAS 890044-38-9 Not reported Not reported Not tested
CAS 851477-20-8 Not reported Not reported Not tested

Compound A stands out for its validated anti-MRSA activity and low in vivo toxicity. Analog data gaps suggest a need for further testing to establish structure-activity relationships (SAR).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Solubility Hazard Statements
Compound A 594.61 4.2 (estimated) Low (lipophilic) H301 (Toxic if swallowed)
CAS 852913-19-0 596.63 4.3 Low H301
CAS 890044-38-9 564.59 3.8 Moderate H302, H315, H319
  • Lipophilicity : Higher molecular weight and logP values correlate with reduced solubility, impacting bioavailability.
  • Safety : Compound A and its ethyl-quinuclidine analog (CAS 852913-19-0) share the H301 hazard, while others exhibit milder toxicity profiles .

Computational Similarity Analysis

  • Tanimoto Coefficient: Analog CAS 852913-16-7 (stereoisomer of Compound A) shows a Tanimoto similarity score >0.8, suggesting high structural overlap but unknown bioactivity equivalence .
  • Docking Efficiency : Chemical space docking studies (e.g., Enamine library) indicate that vinyl-quinuclidine derivatives like Compound A enrich target binding compared to bulkier substituents .

Méthodes De Préparation

Quinuclidinyl-Quinolinyl Amine

The bicyclic quinuclidinyl group requires stereoselective synthesis. A plausible route involves:

  • Quinuclidine synthesis : Starting from meso-diethyl-2,5-dibromoadipate, followed by cyclization and hydrolysis to yield the quinuclidinyl skeleton.
  • Introduction of quinolinyl moiety : Alkylation or coupling reactions to attach the 6-methoxyquinolin-4-yl group.
  • Vinyl group installation : Likely via alkylation or Wittig reaction to introduce the 5-vinyl substituent.

Stereochemical Control :

  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate enantiomers.
  • Asymmetric synthesis : Employment of catalysts or chiral ligands to direct stereoselective bond formation.

Thiourea Formation

General Reaction Schema

The thiourea linkage is formed by reacting a primary amine with an isothiocyanate:
$$ \text{Amine} + \text{Isothiocyanate} \rightarrow \text{Thiourea} $$

Reagents and Conditions :

  • Base : Triethylamine (TEA) to deprotonate the amine and activate the isothiocyanate.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
  • Temperature : 0–25°C to minimize side reactions.

Specific Steps for Target Compound

  • Isothiocyanate Synthesis :

    • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is synthesized via thiophosgene-mediated conversion of the corresponding amine.
    • Procedure :
      • Dissolve 3,5-bis(trifluoromethyl)phenylamine in DCM.
      • Add thiophosgene (0.5–1.1 equiv) at 0°C, followed by stirring at room temperature for 12–18 hours.
      • Purify via flash chromatography (hexane/AcOEt).
  • Amine-Isothiocyanate Coupling :

    • Chiral amine (quinuclidinyl-quinolinyl) is dissolved in DCM or THF.
    • Isothiocyanate is added dropwise, followed by TEA to neutralize HCl byproduct.
    • Workup : Quench with HCl, extract organic layer, and purify.

Critical Challenges and Solutions

Challenge Solution Reference
Stereochemical Purity Use of enantiopure starting materials or chiral auxiliaries.
Vinyl Group Stability Avoid harsh conditions (e.g., high temperatures) to prevent polymerization.
Solubility Issues Employ polar aprotic solvents (DMF) or sonication for heterogeneous mixtures.

Alternative Synthetic Routes

One-Pot Synthesis

Some protocols combine isothiocyanate formation and coupling in a single step:

  • In situ generation of isothiocyanate from amine and thiophosgene.
  • Direct addition of the chiral amine to the reaction mixture.

Advantages :

  • Reduces purification steps.
  • Minimizes handling of volatile thiophosgene.

Solid-State or Mechanochemical Methods

  • Ultrasound-assisted synthesis : Enhances reaction rates and yields (e.g., 90% yield in 3–6 minutes).
  • Grinding techniques : Eliminate solvents, suitable for sensitive substrates.

Purification and Characterization

Purification Methods

Step Protocol Yield
Crude product Filter precipitate from NaCl-saturated solution or HCl quench. N/A
Chromatography Flash chromatography (hexane/AcOEt 9:1 → 4:6). 75–92%
Recrystallization Use ethanol or hexane/CH₂Cl₂ mixtures for final purification. N/A

Analytical Data

Technique Key Data Reference
1H NMR Peaks for vinyl (δ 5.06–4.96 ppm), quinuclidinyl (δ 3.42 ppm), and aromatic protons.
13C NMR Signals for C=S (δ ~180 ppm), CF₃ (δ ~120–130 ppm), and quinoline carbons.
Chiral HPLC Enantiomeric excess (ee) >95% for stereochemically pure intermediates.

Q & A

Basic Research Questions

Q. What structural features are critical for the antibacterial activity of this thiourea compound?

  • Methodological Answer : Key structural moieties include:

  • The 3,5-bis(trifluoromethyl)phenyl group, which enhances lipophilicity and membrane penetration.
  • The 6-methoxyquinoline moiety, contributing to DNA intercalation or bacterial topoisomerase inhibition.
  • The 5-vinylquinuclidine system, which improves steric and electronic interactions with bacterial targets.
  • The thiourea linker, critical for hydrogen bonding with microbial enzymes.
    Structure-activity relationship (SAR) studies involve synthesizing derivatives with systematic modifications (e.g., replacing trifluoromethyl with methyl groups) and evaluating MIC values against Gram-positive and Gram-negative bacteria .

Q. How is in vivo toxicity assessed for this compound in non-mammalian models?

  • Methodological Answer : The Galleria mellonella (Greater wax moth) larvae model is used:

  • Larvae are injected with compound doses (e.g., 10–1000 µg/mL) and monitored for survival, melanization, and motility over 72 hours.
  • Hemocyte counts and cytokine levels are measured to assess immune response.
  • Compound 5 (from ) showed no toxicity at 1000 µg/mL, supporting its safety profile for further preclinical studies .

Q. What synthetic strategies are employed for thiourea-containing compounds like this?

  • Methodological Answer :

  • Stepwise coupling : Reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a pre-synthesized aminoquinoline-quinuclidine intermediate.
  • Flow chemistry : Continuous-flow reactors (as in ) enable precise control of reaction parameters (temperature, residence time) for intermediates like quinuclidine derivatives.
  • Purification via column chromatography or recrystallization ensures >95% purity .

Advanced Research Questions

Q. How can Bayesian optimization improve the synthesis yield of this compound?

  • Methodological Answer :

  • Define reaction variables (e.g., temperature, solvent ratio, catalyst loading).
  • Use a Design of Experiments (DoE) approach to select initial conditions.
  • Apply Bayesian optimization to iteratively predict high-yield conditions with minimal experimental runs.
  • For example, demonstrates a 20–30% yield increase in analogous systems using this method .

Q. How to resolve discrepancies in reported MIC values against MRSA?

  • Methodological Answer : Variations arise due to:

  • Stereochemical differences : reports an (S)-configured quinuclidine derivative (MIC ~1–2 µg/mL), while describes a similar compound (MIC = 11.44 µM, ~6.5 µg/mL). Re-evaluate stereochemistry using X-ray crystallography (e.g., as in ) to confirm structural assignments.
  • Assay conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar, 18–24 hr incubation) and bacterial strains (e.g., ATCC 43300 for MRSA) .

Q. How to design derivatives to overcome resistance mechanisms in MRSA?

  • Methodological Answer :

  • Target modification : Replace the methoxy group on quinoline with bulkier substituents (e.g., ethoxy) to hinder efflux pump recognition.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade bacterial enzymes.
  • In silico docking : Use molecular dynamics simulations to predict binding affinity to mutated penicillin-binding proteins (PBPs) .

Q. What analytical techniques validate the compound’s stereochemical purity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for a related thiourea in .
  • Circular dichroism (CD) : Correlate spectral data with crystallography results to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.